molecular formula C10H22N2O B593255 1-(2-Ethoxyethyl)-4-ethylpiperazine CAS No. 131028-06-3

1-(2-Ethoxyethyl)-4-ethylpiperazine

Katalognummer: B593255
CAS-Nummer: 131028-06-3
Molekulargewicht: 186.299
InChI-Schlüssel: CJARCZGMLYGCMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Ethoxyethyl)-4-ethylpiperazine is a useful research compound. Its molecular formula is C10H22N2O and its molecular weight is 186.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

131028-06-3

Molekularformel

C10H22N2O

Molekulargewicht

186.299

IUPAC-Name

1-(2-ethoxyethyl)-4-ethylpiperazine

InChI

InChI=1S/C10H22N2O/c1-3-11-5-7-12(8-6-11)9-10-13-4-2/h3-10H2,1-2H3

InChI-Schlüssel

CJARCZGMLYGCMS-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CCOCC

Herkunft des Produkts

United States

Foundational & Exploratory

Physicochemical Properties and Synthesis of 1-(2-Ethoxyethyl)-4-ethylpiperazine

[1]

Introduction & Chemical Identity

This compound is a disubstituted piperazine derivative characterized by a central piperazine ring flanked by an ethyl group at the N4 position and a 2-ethoxyethyl ether chain at the N1 position.[1] This molecular architecture balances lipophilicity (ethyl group) with polar functionality (ether linkage), making it a valuable intermediate in the synthesis of pharmaceutical agents, particularly antihistamines, antipsychotics, and cardiovascular drugs where the piperazine motif serves as a critical pharmacophore.

While the mono-substituted parent compound, 1-(2-ethoxyethyl)piperazine (CAS 13484-38-3) , is a common commodity, the N4-ethylated derivative represents a more specialized, lipophilic variant often synthesized in-situ or on-demand for specific structure-activity relationship (SAR) studies.[1]

Molecular Identification
PropertyDetail
IUPAC Name This compound
Common Synonyms N-(2-ethoxyethyl)-N'-ethylpiperazine; 1-Ethyl-4-(2-ethoxyethyl)piperazine
Molecular Formula C₁₀H₂₂N₂O
Molecular Weight 186.30 g/mol
SMILES CCN1CCN(CCOCC)CC1
Structural Class Tertiary Amine / Ether / Heterocycle
Parent Compound 1-(2-Ethoxyethyl)piperazine (CAS 13484-38-3)

Physicochemical Profile

The following properties are synthesized from experimental data of the closest structural analogs and calculated structure-property relationships (QSPR).

Thermodynamic & Physical Properties
PropertyValue (Predicted/Experimental*)Context & Implications
Boiling Point 235–245 °C (at 760 mmHg)Higher than parent (224°C) due to increased molecular weight, despite loss of N-H hydrogen bonding.[1]
Density 0.92–0.94 g/mL Slightly lower than parent (0.941 g/mL) due to the increased volume of the ethyl group disrupting packing.
Refractive Index 1.465–1.475 (

)
Consistent with aliphatic piperazine derivatives.
Physical State Liquid Colorless to pale yellow oil at room temperature.[2]
Vapor Pressure < 0.01 mmHg (at 25°C)Low volatility; requires high vacuum for distillation.
Electronic & Solubility Parameters
PropertyValueMechanism
pKa (Basic) ~9.0–9.2 (N4-Ethyl)The tertiary nitrogen is moderately basic, suitable for salt formation (e.g., dihydrochloride).[1]
LogP (Octanol/Water) 0.6 ± 0.2 Significantly more lipophilic than the parent (-0.2), facilitating better membrane permeability in biological systems.
Water Solubility Soluble The ether oxygen and protonatable nitrogens maintain water solubility, though less miscible than the parent.
Solvent Compatibility High Fully miscible in Ethanol, DCM, DMSO, and Toluene.

Synthesis & Purification Protocols

The synthesis of this compound is best achieved via N-alkylation of a mono-substituted piperazine precursor.[1] Two primary routes are viable depending on starting material availability.

Route A: Alkylation of 1-Ethylpiperazine (Recommended)

This route is preferred for its atom economy and the availability of 1-ethylpiperazine.[1]

Reagents:

  • Substrate: 1-Ethylpiperazine (CAS 5308-25-8)[1]

  • Alkylating Agent: 2-Bromoethyl ethyl ether (CAS 592-55-2) or 2-Chloroethyl ethyl ether.[1]

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    ).
  • Solvent: Acetonitrile (

    
    ) or Dimethylformamide (
    
    
    ).

Protocol:

  • Setup: Charge a round-bottom flask with 1-ethylpiperazine (1.0 eq) and anhydrous

    
     (2.0 eq) in MeCN (10 mL/g substrate).
    
  • Addition: Heat to reflux (80°C). Add 2-bromoethyl ethyl ether (1.1 eq) dropwise over 30 minutes to minimize polymerization.

  • Reaction: Stir at reflux for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or GC-MS.[1]

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Distill the crude oil under high vacuum (< 1 mmHg) to obtain the pure product.

Route B: Reductive Amination

Alternative route using the parent ether amine.

Reagents:

  • Substrate: 1-(2-Ethoxyethyl)piperazine (CAS 13484-38-3).[1][3][4]

  • Carbonyl Source: Acetaldehyde.

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ).
    

Protocol:

  • Dissolve 1-(2-ethoxyethyl)piperazine (1.0 eq) in DCM.

  • Add Acetaldehyde (1.2 eq) and stir for 30 min to form the iminium ion.

  • Add

    
     (1.5 eq) portion-wise at 0°C.
    
  • Stir at room temperature for 4 hours. Quench with saturated

    
    .
    
  • Extract with DCM, dry over

    
    , and concentrate.
    
Synthesis Workflow Visualization

SynthesisWorkflowStartStart: 1-Ethylpiperazine(CAS 5308-25-8)ReagentsAdd: 2-Bromoethyl ethyl ether+ K2CO3 (Base)Start->Reagents DissolveReactionReflux in MeCN(80°C, 12-16h)Reagents->Reaction Dropwise AdditionWorkupFilter Salts &Concentrate FiltrateReaction->Workup Complete ConversionPurificationVacuum Distillation(<1 mmHg)Workup->Purification Crude OilProductProduct:This compoundPurification->Product Pure Fraction

Caption: Step-by-step synthesis workflow via N-alkylation (Route A).

Analytical Characterization

Validation of the synthesized compound requires confirmation of the ethyl and ethoxyethyl side chains.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

  • 
     1.05 ppm (t, 3H):  Methyl of the N-ethyl group.
    
  • 
     1.18 ppm (t, 3H):  Methyl of the ethoxy ether group.
    
  • 
     2.40 ppm (q, 2H):  Methylene of the N-ethyl group.
    
  • 
     2.45–2.60 ppm (m, 8H):  Piperazine ring protons (characteristic broad multiplet).
    
  • 
     2.62 ppm (t, 2H):  Methylene adjacent to N1 (from ethoxyethyl chain).
    
  • 
     3.48 ppm (q, 2H):  Methylene of the ethoxy ether group (
    
    
    ).
  • 
     3.56 ppm (t, 2H):  Methylene adjacent to Oxygen (
    
    
    ).[1]
Mass Spectrometry (ESI-MS)
  • Molecular Ion (

    
    ):  Calculated: 187.30 m/z. Observed: 187.3 ± 0.1 m/z.
    
  • Fragmentation Pattern: Loss of the ethoxyethyl chain typically yields a fragment at m/z ~113 (1-ethylpiperazine cation).

Handling, Stability & Safety

As a tertiary amine, this compound exhibits basicity and potential for irritation.

  • Hazard Classification:

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Tertiary amines can oxidize to N-oxides upon prolonged exposure to air.[1]

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides. Reacts exothermically with strong acids to form salts.

Safety Protocol Diagram

SafetyProtocolHazardHazard Identification:Irritant (Skin/Eye)Flammable LiquidPPERequired PPE:Nitrile GlovesSafety GogglesFume HoodHazard->PPE MitigatesStorageStorage Conditions:Inert Gas (N2)Cool (2-8°C)Dark ContainerPPE->Storage HandlingDisposalDisposal:Organic Waste (Basic)Do NOT drainStorage->Disposal End of Life

Caption: Operational safety and handling protocol for tertiary amine derivatives.

References

  • Sigma-Aldrich. 1-(2-Ethoxyethyl)piperazine Product Specification & SDS. (Accessed 2026).[2][7]

  • PubChem. Compound Summary: 1-(2-Ethoxyethyl)piperazine (CID 2734643).[4] National Library of Medicine. [1]

  • ChemicalBook. 1-(2-Ethoxyethyl)piperazine Properties and Suppliers.

  • NIST Chemistry WebBook. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine Spectral Data.

  • MDPI. Synthesis of Sulfur-Containing Ethyl Piperazine Compounds. (2024).

Navigating the Physicochemical Landscape of Piperazine Derivatives: A Technical Guide to 1-(2-Ethoxyethyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Physical Properties in Drug Discovery

In the intricate world of medicinal chemistry and drug development, the journey from a promising molecular entity to a viable therapeutic agent is paved with a deep understanding of its fundamental physicochemical properties. Among these, the boiling point and density of a compound are not merely academic data points; they are critical parameters that influence every stage of the development pipeline, from synthesis and purification to formulation and bioavailability. This technical guide focuses on the determination and significance of these properties for 1-(2-Ethoxyethyl)-4-ethylpiperazine, a substituted piperazine of interest to researchers in various therapeutic areas.

Piperazine and its derivatives are ubiquitous scaffolds in modern pharmaceuticals, valued for their versatile binding capabilities and favorable pharmacokinetic profiles. The specific substitutions on the piperazine ring, such as the ethoxyethyl and ethyl groups in the title compound, are meticulously chosen to modulate biological activity, selectivity, and metabolic stability. However, these same structural modifications also profoundly impact the compound's physical characteristics. An accurate assessment of boiling point and density is therefore indispensable for:

  • Synthetic Route Optimization: Informing the selection of appropriate reaction conditions and purification techniques, such as distillation.

  • Purity Assessment: Serving as key identifiers and indicators of sample purity.

  • Formulation Development: Guiding the choice of excipients and solvents for creating stable and effective drug delivery systems.

  • Pharmacokinetic Modeling: Providing inputs for computational models that predict the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate.

This guide provides a comprehensive overview of the available data for a closely related compound, discusses the anticipated impact of the 4-ethyl substitution, and outlines the robust experimental methodologies for the precise determination of the boiling point and density of this compound.

Physicochemical Data: Addressing the Information Gap

A thorough search of the scientific literature and chemical databases reveals a notable absence of experimentally determined boiling point and density data for this compound. This is not uncommon for novel or specialized research compounds. However, extensive data is available for the structurally analogous compound, 1-(2-Ethoxyethyl)piperazine (CAS No. 13484-38-3), which lacks the ethyl group at the 4-position of the piperazine ring.

PropertyValue (for 1-(2-Ethoxyethyl)piperazine)Source(s)
Boiling Point 224-225 °C[1][2]
Density 0.941 g/mL[1][2]
Molecular Formula C8H18N2O[1][2][3]
Molecular Weight 158.24 g/mol [1][2][3]

Expert Insight: The Anticipated Influence of N-Alkylation

From a first-principles perspective in organic chemistry, the introduction of an ethyl group at the 4-position of the piperazine ring in 1-(2-Ethoxyethyl)piperazine to form this compound is expected to have a discernible effect on its boiling point and density.

  • Boiling Point: The addition of an ethyl group increases the molecular weight and the overall surface area of the molecule. This leads to stronger van der Waals forces (specifically, London dispersion forces) between molecules. As more energy is required to overcome these intermolecular attractions and transition the substance from a liquid to a gaseous state, the boiling point of this compound is anticipated to be higher than that of 1-(2-Ethoxyethyl)piperazine.

  • Density: The effect on density is less straightforward to predict without experimental data. While the molecular weight increases with the addition of the ethyl group, the molecular volume also increases. The overall change in density (mass/volume) will depend on the efficiency of molecular packing in the liquid state. Generally, for smaller alkyl additions to a molecule of this nature, a slight decrease or a marginal change in density might be observed, as the increase in volume may be proportionally larger than the increase in mass. However, this is a general trend and can be influenced by specific intermolecular interactions.

Given the absence of published experimental values, the following sections detail the established protocols for the empirical determination of these crucial properties.

Experimental Determination of Boiling Point and Density

The following protocols represent standard, reliable methods for determining the boiling point and density of a liquid organic compound such as this compound.

Protocol 1: Boiling Point Determination by Ebulliometry

This method provides a precise measurement of the boiling point at a controlled pressure.

Methodology:

  • Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a heating mantle, a distillation head with a thermometer port, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

  • Sample Preparation: Place a small volume (e.g., 10-20 mL) of this compound and a few boiling chips into the round-bottom flask.

  • Thermometer Placement: Position a calibrated thermometer in the distillation head such that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser.

  • Heating and Equilibration: Begin gentle heating of the sample. As the liquid boils, the vapor will rise and surround the thermometer bulb.

  • Data Recording: Record the temperature at which the vapor temperature remains constant while the liquid is actively boiling and condensing. This temperature is the boiling point at the ambient atmospheric pressure.

  • Pressure Correction (if necessary): For high-precision work or comparison to standard boiling points (reported at 1 atm or 760 mmHg), record the atmospheric pressure using a barometer and apply a pressure correction using a nomograph or the Clausius-Clapeyron equation.

Diagram of Experimental Workflow for Physicochemical Property Determination

G cluster_0 Boiling Point Determination cluster_1 Density Determination A Sample Preparation (Compound + Boiling Chips) B Apparatus Assembly (Ebulliometer/Distillation Setup) A->B C Controlled Heating B->C D Record Stable Vapor Temperature C->D end_bp Boiling Point Data D->end_bp E Calibrate Pycnometer (with Deionized Water) F Measure Mass of Empty, Dry Pycnometer F->E G Fill with Sample & Equilibrate Temperature F->G H Measure Mass of Pycnometer + Sample G->H I Calculate Density (Mass/Volume) H->I end_d Density Data I->end_d start Start start->A start->F

Sources

Safety Data Sheet (SDS) key hazards for 1-(2-Ethoxyethyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth safety and hazard analysis for 1-(2-Ethoxyethyl)-4-ethylpiperazine .

Note on Data Provenance: As a specific Safety Data Sheet (SDS) for this exact disubstituted piperazine derivative is rare in public indices, this guide utilizes Structure-Activity Relationship (SAR) analysis. We synthesize data from its primary structural analogs—1-(2-ethoxyethyl)piperazine (CAS 13484-38-3) and N-ethylpiperazine (CAS 5308-25-8)—to construct a high-fidelity predictive hazard profile.[1][2][3]

Methodology: Comparative Toxicological Read-Across & SAR Analysis[1][2][3]

Chemical Identity & Physiochemical Drivers

Understanding the physical chemistry of this molecule is the prerequisite for predicting its behavior in biological systems and fire scenarios.[3]

ParameterData / PredictionRelevance to Safety
Chemical Structure N,N'-Disubstituted Piperazine N1: 2-Ethoxyethyl groupN4: Ethyl groupBasicity: The tertiary amine centers increase lipophilicity compared to secondary amine analogs, potentially enhancing skin absorption.[1][2][3]
Molecular Formula

Combustibility: High Carbon-to-Oxygen ratio suggests flammability.[1][2][3]
Molecular Weight ~186.30 g/mol Volatility: Moderate.[3] Likely exists as a liquid at STP.[3]
Predicted LogP ~1.2 - 1.5Bioaccumulation: Moderate lipophilicity allows membrane permeation (Skin/Eye hazard).[1][2][3]
pKa (Predicted) ~9.0 (Base)Corrosivity: Alkaline nature drives the irritation/corrosion hazard.[2][3]

Hazard Identification (GHS Classification)

Based on the "Read-Across" from 1-(2-ethoxyethyl)piperazine and N-ethylpiperazine, the following GHS classifications are assigned with high confidence.

Core Hazards[1][2][3]
  • Flammable Liquid (Category 3): The addition of the ethyl group to the piperazine ring generally lowers the flash point compared to the unsubstituted parent.[3] Expect a flash point in the range of 35°C – 55°C (Closed Cup).[3]

  • Skin Corrosion/Irritation (Category 1B or 2): Piperazine derivatives are inherently alkaline.[3] While tertiary amines are sometimes less corrosive than primary ones, the combined lipophilicity (ethoxyethyl tail) enhances dermal penetration, likely causing severe irritation or chemical burns.

  • Serious Eye Damage (Category 1): Alkaline splashes can cause saponification of eye lipids, leading to irreversible corneal opacity.[3]

  • Respiratory Sensitization (Category 1): CRITICAL HAZARD. Piperazines are notorious sensitizers.[3] Inhalation of vapors or mists can induce asthma-like symptoms (occupational asthma) via an IgE-mediated mechanism.[1][2][3]

The "Silent" Hazard: Metabolic Toxicity

The ethoxyethyl side chain (


) presents a specific toxicological concern.[1][2][3]
  • Glycol Ether Metabolism: In vivo, ether linkages can undergo O-dealkylation.[1][3] If the ethoxyethyl group is cleaved, it may release 2-ethoxyethanol or ethoxyacetic acid metabolites.[1][2][3]

  • Risk: 2-Ethoxyethanol is a known Reproductive Toxin (Category 1B) .[1][2][3] While the piperazine linkage is robust, researchers must treat this compound as a potential reproductive hazard until specific metabolic stability data proves otherwise.[3]

Mechanistic Toxicology & Pathways

To understand the toxicity, we must visualize the metabolic fate of the molecule.[3] The following diagram illustrates the potential breakdown pathways that drive the sensitization and systemic toxicity risks.

MetabolicHazards Parent This compound (Lipophilic Base) Oxidation N-Oxidation (FMO Enzymes) Parent->Oxidation Phase I Dealkylation N-Dealkylation (CYP450) Parent->Dealkylation Metabolic Cleavage NOxide N-Oxide Metabolite (Polar / Excreted) Oxidation->NOxide PiperazineCore Piperazine Core (Sensitizer) Dealkylation->PiperazineCore GlycolEther Ethoxyethanol Fragment (Potential Reprotoxin) Dealkylation->GlycolEther Immune Protein Haptenization (IgE Sensitization) PiperazineCore->Immune Covalent Binding Systemic Bone Marrow/Testicular Toxicity GlycolEther->Systemic Via Ethoxyacetic Acid

Figure 1: Hypothetical metabolic activation pathways highlighting the dual risks of piperazine-induced sensitization and glycol ether-associated systemic toxicity.[1][2][3]

Experimental Handling Protocols

Trustworthiness in the lab comes from self-validating safety systems.[1][2][3] Do not rely on "standard" PPE; use specific barrier materials.[3]

A. Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for glycol ether-substituted amines due to rapid permeation.[2][3]

PPE ComponentMaterial SpecificationRationale
Gloves Butyl Rubber (0.7mm) or Silvershield/4H Nitrile degrades rapidly against specific amines and glycol ethers.[1][2][3] Butyl offers >480 min breakthrough time.[3]
Respiratory ABEK1 Filter (Organic Vapor + Inorganic/Amine)The "K" (Ammonia/Amine) classification is required; standard organic vapor (A) filters may desorb amines.[1][2][3]
Eye Protection Tightly Fitting Goggles + Face ShieldVisor required for pouring >100mL.[3] Alkaline burns are chemically aggressive and require immediate physical barriers.[3]
B. Spill Neutralization Protocol (Self-Validating)

Objective: Neutralize the alkaline hazard before cleanup to prevent caustic burns during waste transfer.[3]

  • Isolate: Evacuate the immediate area (10m radius) if >500mL is spilled due to flammability.[3]

  • Indicator Check: Apply a strip of pH paper to the spill edge.[3] It will read pH 10-12 (Blue/Purple).[1][2][3]

  • Neutralize:

    • Prepare a 5% Citric Acid or Dilute Acetic Acid solution.[3]

    • Slowly apply from the outside in to prevent splashing.[3]

    • Validation: Re-test with pH paper. Continue until pH reaches 6-8 (Yellow/Green).[1][2][3]

  • Absorb: Use vermiculite or dry sand.[3] Do not use sawdust (combustible reaction with oxidizers/amines).[3]

  • Disposal: Collect in a container marked "Alkaline Organic Waste".

Storage & Incompatibility[1][2][3]

  • Air Sensitivity: Piperazines can absorb

    
     from the air to form carbamates (solid precipitates).[3]
    
    • Requirement: Store under inert atmosphere (Nitrogen/Argon).[3]

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire/explosion.[3]

    • Acids: Exothermic neutralization.[3]

    • Nitrosating Agents: CRITICAL WARNING. Do not store near nitrites or nitrous acid.[3] Secondary/Tertiary amines can form N-Nitrosamines , which are potent carcinogens [1].[1][3]

Emergency Response Data

Fire Fighting
  • Flash Point: ~45°C (Estimated).[3]

  • Media: Alcohol-resistant foam (ATC) is mandatory.[1][2][3] Water jet may spread the burning liquid (due to lower density and immiscibility/partial miscibility).[3]

  • Hazardous Combustion: Emits Nitrogen Oxides (

    
    ) and Carbon Monoxide.[3] 
    
    
    
    is a delayed pulmonary edema risk.[3]
First Aid (Specific to Amines)[1][2][3]
  • Eye Contact: Irrigate for minimum 30 minutes .[3] Time is tissue.[3] Alkaline burns penetrate deeper than acids.[3]

  • Skin Contact: Do not use solvents (ethanol/acetone) to wash skin; this increases transdermal absorption.[3] Use copious soap and water.[3][4][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734643, 1-(2-Ethoxyethyl)piperazine. Retrieved from [Link][1][2][3]

  • European Chemicals Agency (ECHA). Registration Dossier: Piperazine derivatives and sensitization hazards. Retrieved from [Link][1][2][3]

  • Tanii, H., et al. (1992). Structure-toxicity relationship of ethylene glycol ethers.[3][6] Archives of Toxicology.[3][6] Retrieved from [Link]

Sources

Literature review of piperazine derivatives including 1-(2-Ethoxyethyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive review of 1-(2-Ethoxyethyl)-4-ethylpiperazine , a specialized tertiary amine derivative of the piperazine scaffold.[1] It addresses the compound's synthesis, physicochemical properties, and applications in industrial catalysis and pharmaceutical intermediate chemistry.

From Privileged Scaffolds to Functionalized Tertiary Amines

Executive Summary

This compound represents a class of N,N'-disubstituted piperazines characterized by an asymmetric substitution pattern: a hydrophobic ethyl group at the N1 position and a polar ethoxyethyl ether chain at the N4 position.[1]

This specific structural motif imparts unique physicochemical properties, making the compound valuable in two distinct high-value sectors:

  • Polyurethane Industry: As a "blow-biased" tertiary amine catalyst where the ether oxygen assists in coordinating water for the isocyanate reaction.[1]

  • Medicinal Chemistry: As a lipophilic, blood-brain-barrier (BBB) permeable scaffold for sigma receptor ligands and antihistamines.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Unlike the widely commercially available mono-substituted analog 1-(2-ethoxyethyl)piperazine (CAS 13484-38-3) , the 4-ethyl derivative is often synthesized in situ or as a custom intermediate.[1]

PropertyValue / DescriptionNote
IUPAC Name This compound
Molecular Formula C₁₀H₂₂N₂O
Molecular Weight 186.30 g/mol
Core Scaffold Piperazine (1,4-diazacyclohexane)Saturated heterocyclic ring
Predicted Boiling Point 230°C - 240°CExtrapolated from mono-analog (225°C)
Basicity (pKa) ~8.8 - 9.2Typical for N-alkyl piperazines
Solubility Miscible in water, alcohols, tolueneAmphiphilic nature due to ether chain
Appearance Clear to pale yellow liquidAmine-like odor

Synthesis Methodologies

The synthesis of this compound relies on the principle of sequential N-alkylation.[1] The "causality" of the chosen route depends on the starting material availability: N-ethylpiperazine is generally the preferred starting block due to the higher reactivity of the remaining secondary amine.

Pathway A: Alkylation of N-Ethylpiperazine (Recommended)

This protocol utilizes nucleophilic substitution (Sɴ2) to attach the ethoxyethyl arm.[1]

Reagents:

  • Substrate: 1-Ethylpiperazine (CAS 5308-25-8)[1]

  • Alkylating Agent: 2-Bromoethyl ethyl ether (CAS 592-55-2)[1]

  • Base: Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)[1]

  • Solvent: Acetonitrile (MeCN) or DMF[1]

Protocol:

  • Setup: In a 500mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-ethylpiperazine (1.0 eq) in Acetonitrile (10 volumes).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq). The excess base is critical to neutralize the HBr generated and drive the equilibrium forward.

  • Alkylation: Add 2-bromoethyl ethyl ether (1.1 eq) dropwise over 30 minutes. Note: Dropwise addition prevents localized hotspots and potential polymerization.

  • Reflux: Heat the mixture to reflux (80-82°C) for 12-16 hours. Monitor reaction progress via TLC (System: MeOH/DCM 1:9).

  • Workup: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with brine, dry over Na₂SO₄, and distill under vacuum to obtain the pure oil.

Pathway B: Reductive Amination (Alternative)

Useful if the halide reagent is unavailable, using 2-ethoxyacetaldehyde (less stable) and 1-ethylpiperazine .[1]

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate states.

SynthesisPath Start 1-Ethylpiperazine (Secondary Amine) Intermediate Transition State (SN2 Attack) Start->Intermediate Nucleophilic Attack Reagent 2-Bromoethyl ethyl ether (Electrophile) Reagent->Intermediate Base K2CO3 (Proton Scavenger) Byproduct KBr + CO2 Base->Byproduct Neutralization Product This compound (Tertiary Amine) Intermediate->Product - HBr Intermediate->Byproduct

Caption: Figure 1. Convergent synthesis pathway via SN2 alkylation.[1] The secondary amine of the piperazine ring acts as the nucleophile attacking the alkyl halide.

Applications & Mechanism of Action

Industrial Catalysis (Polyurethanes)

In the manufacture of polyurethane (PU) foams, the balance between the Blowing Reaction (Isocyanate + Water → CO₂) and the Gelling Reaction (Isocyanate + Polyol → Urethane) is critical.[2][3]

  • Mechanism: this compound acts as a tertiary amine catalyst .[1]

  • Specificity: The ether oxygen in the side chain (ethoxyethyl) provides a secondary coordination site for water molecules via hydrogen bonding. This increases the local concentration of water near the catalytic nitrogen center, shifting the selectivity toward the blowing reaction.

  • Advantage: Unlike simple triethylamine, the heavier molecular weight and ether tail reduce volatility, leading to "low-odor" foam products.

Pharmaceutical Intermediate (CNS Agents)

The N-alkyl-N'-alkoxyalkyl piperazine motif is a pharmacophore found in sigma-1 receptor ligands and antihistamines.[1]

  • Pharmacophore Logic:

    • N1 (Ethyl): Provides lipophilicity for membrane penetration.[1]

    • Piperazine Ring: Acts as a rigid spacer, holding functional groups at a specific distance (approx 5-6 Å).[1]

    • N4 (Ethoxyethyl): Mimics the flexible "tail" seen in drugs like Hydroxyzine or Cetirizine, capable of hydrogen bonding with receptor pockets.

Visualization: Catalytic Cycle in PU Foam

Catalysis Cat Piperazine Catalyst (Tertiary Amine) Complex Activated Complex (N...H-O-H) Cat->Complex Coordinates Water H2O Water->Complex Carbamic Carbamic Acid (Unstable) Complex->Carbamic Nucleophilic Attack on Iso Iso Isocyanate (R-N=C=O) Iso->Carbamic Carbamic->Cat Regenerates Catalyst Amine Polyurea + CO2 (Foam Expansion) Carbamic->Amine Decarboxylation

Caption: Figure 2.[1] The catalytic role of the piperazine derivative in the polyurethane blowing reaction. The ether tail assists in stabilizing the water complex.

Safety & Handling Protocols

Piperazine derivatives are potent sensitizers.[1] Strict adherence to safety protocols is non-negotiable.

  • Hazards:

    • Skin/Eye Irritant: Causes severe irritation (H315, H319).[4][5]

    • Sensitizer: Potential for respiratory sensitization upon prolonged inhalation.[1]

    • Flammability: Flash point likely >60°C, but organic vapors can be explosive.

  • PPE Requirements:

    • Nitrile gloves (0.11mm minimum thickness).[1]

    • Chemical splash goggles.[1]

    • Work within a certified fume hood.[1]

References

  • ChemicalBook. (2025).[1][6] 1-(2-Ethoxyethyl)piperazine Properties and Safety. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2734643, 1-(2-Ethoxyethyl)piperazine. Retrieved from [1]

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines: Protocols and Recent Literature. Retrieved from

  • BenchChem. (2024).[1] Synthesis Routes and Reaction Data for Piperazine Derivatives. Retrieved from [1]

  • Fisher Scientific. (2024).[1] Safety Data Sheet: 1-Ethylpiperazine. Retrieved from [1]

Sources

An In-depth Technical Guide to the Hydrogen Bond Acceptor Count of 1-(2-Ethoxyethyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the hydrogen bond acceptor count for the molecule 1-(2-Ethoxyethyl)-4-ethylpiperazine. It delves into the fundamental principles of hydrogen bonding, its critical role in drug design, and the methodologies used to determine this important molecular descriptor.

The Significance of Hydrogen Bonding in Drug Discovery

Hydrogen bonds are non-covalent interactions between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor).[1] These interactions are fundamental in shaping the properties of molecules, influencing everything from their three-dimensional structure to their solubility and permeability.[2]

In the context of drug development, the number of hydrogen bond donors and acceptors in a molecule is a key determinant of its pharmacokinetic and pharmacodynamic profile.[2][3] Specifically, these properties are critical for:

  • Oral Bioavailability: The ability of a drug to be absorbed into the bloodstream after oral administration is heavily influenced by its ability to cross cell membranes.[4] Rules of thumb, such as Lipinski's Rule of Five and Veber's Rules, use the hydrogen bond donor and acceptor count to predict a compound's potential for good oral bioavailability.[4][5][6]

  • Drug-Target Interactions: Hydrogen bonds are crucial for the specific binding of a drug molecule to its biological target, such as a protein or enzyme. The precise arrangement of donors and acceptors on a drug molecule can dictate its binding affinity and selectivity.[3]

  • Physicochemical Properties: The number of hydrogen bond acceptors and donors affects a molecule's solubility in aqueous and lipid environments, which in turn impacts its absorption, distribution, metabolism, and excretion (ADME) profile.[3][7]

A hydrogen bond acceptor is typically an electronegative atom, such as oxygen or nitrogen, that possesses at least one lone pair of electrons.[8][9] These lone pairs can interact with the partially positive hydrogen atom of a hydrogen bond donor.[8]

Structural Analysis of this compound

To determine the hydrogen bond acceptor count of this compound, a thorough examination of its molecular structure is necessary.

The chemical structure of this compound is as follows:

Identification of Hydrogen Bond Acceptors:

By analyzing the structure, we can identify the atoms that can act as hydrogen bond acceptors. According to the widely accepted definition used in medicinal chemistry, specifically within the framework of Lipinski's Rule of Five, hydrogen bond acceptors are considered to be any nitrogen or oxygen atom.[5][7]

In the molecule this compound, we can identify:

  • One ether oxygen atom: This oxygen has two lone pairs of electrons.

  • Two tertiary amine nitrogen atoms within the piperazine ring: Each of these nitrogen atoms has one lone pair of electrons.

Therefore, based on this structural analysis, this compound has a total of three hydrogen bond acceptors.

Methodologies for Determining Hydrogen Bond Acceptor Count

The determination of the hydrogen bond acceptor count is primarily achieved through computational methods, which are rapid and have become standard in drug discovery pipelines. Experimental techniques can provide validation of hydrogen bonding interactions but are not typically used for a simple count.

Computational Approach: A Step-by-Step Protocol

Computational tools are the most common method for determining the number of hydrogen bond acceptors. These methods rely on predefined rules based on atomic composition and connectivity.

Protocol for Computational Determination:

  • Obtain the Molecular Structure:

    • The first step is to acquire the chemical structure of the molecule of interest, in this case, this compound. This can be done by drawing the structure in a chemical drawing software or by obtaining a standard representation such as a SMILES string (e.g., CCOCCN1CCN(CC)CC1) or an InChIKey.

  • Utilize Cheminformatics Software or Web Servers:

    • A variety of software packages and online tools are available for calculating molecular properties. Examples include commercial software suites or free web-based services like PubChem.

    • Procedure:

      • Input the molecular structure into the chosen platform.

      • Select the calculation for molecular properties or "descriptors."

      • The software will apply a rule-based algorithm to identify and count the hydrogen bond acceptors.

  • Interpretation of Results:

    • The output will provide a numerical value for the hydrogen bond acceptor count. For this compound, this value will be 3.

Causality Behind the Computational Choice: The computational approach is favored for its high throughput and cost-effectiveness. The rules for identifying hydrogen bond acceptors (counting nitrogen and oxygen atoms) are well-established and have been validated across large datasets of drug-like molecules, forming a cornerstone of predictive models for oral bioavailability.[10][11][12]

Experimental Validation of Hydrogen Bonding

While not used for a direct count, experimental methods can confirm the presence and nature of hydrogen bonding interactions.

  • X-ray Crystallography: This technique provides a detailed three-dimensional structure of a molecule in its crystalline state.[13] By analyzing the bond distances and angles between atoms, the presence of hydrogen bonds can be inferred.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study hydrogen bonding in solution.[14][15] The chemical shift of a proton involved in a hydrogen bond is sensitive to its environment, and changes in temperature or concentration can provide evidence for the formation and strength of hydrogen bonds.[14]

  • Atomic Force Microscopy (AFM): Recent advancements in AFM have made it possible to directly visualize and measure the force of a single hydrogen bond.[16]

These experimental techniques are invaluable for understanding the specific intramolecular and intermolecular interactions of a drug candidate, providing insights that go beyond a simple acceptor count.

Quantitative Data Summary

The key physicochemical properties of this compound, including its hydrogen bond acceptor count, are summarized in the table below. These properties are often considered in the context of drug-likeness rules.

PropertyValueSource
Hydrogen Bond Acceptor Count 3 Rule-based calculation
Hydrogen Bond Donor Count1Rule-based calculation
Molecular Weight158.24 g/mol [17]
XLogP30.4PubChem
Rotatable Bond Count5PubChem

Logical Relationships and Workflows

The process of determining and utilizing the hydrogen bond acceptor count in drug discovery can be visualized as a logical workflow.

G cluster_0 Initial Analysis cluster_1 Computational Prediction cluster_2 Application in Drug Discovery A Define Molecular Structure (this compound) B Identify Potential H-Bond Acceptors (N and O atoms) A->B Structural Inspection C Cheminformatics Software/ Web Server B->C Input for Calculation D Calculate Molecular Properties C->D E Hydrogen Bond Acceptor Count = 3 D->E Rule-based Algorithm F Assess Drug-Likeness (e.g., Lipinski's Rule of Five) E->F G Predict Oral Bioavailability F->G H Guide Lead Optimization F->H

Caption: Workflow for determining and applying the hydrogen bond acceptor count.

Conclusion

The hydrogen bond acceptor count of this compound is determined to be three . This value, derived from a straightforward analysis of its molecular structure, is a critical parameter in assessing its potential as a drug candidate. By understanding the principles behind this descriptor and the methodologies used for its determination, researchers and drug development professionals can make more informed decisions in the design and optimization of novel therapeutics. The integration of computational prediction with experimental validation provides a robust framework for leveraging the understanding of hydrogen bonding in modern drug discovery.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623.
  • Oprea, T. I., Davis, A. M., Teague, S. J., & Leeson, P. D. (2001). Is there a difference between leads and drugs? A historical perspective. Journal of Chemical Information and Computer Sciences, 41(5), 1308-1315.
  • Wikipedia contributors. (2024). Hydrogen bond. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • TIU Lecture Notes. (2023, November 28). Lipinski rule of five.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry. Scientific Reports, 7(1), 42717.
  • Durrant Lab. (n.d.). Hydrogen bonding. MolModa Documentation.
  • Kenny, P. W. (2022). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry, 65(21), 14261-14275. [Link]

  • Scribd. (n.d.). Veber Rules for Oral Bioavailability. Retrieved from [Link]

  • Santos, J. P., Pires, M., & Sousa, S. F. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Physical Chemistry Chemical Physics, 23(1), 264-274. [Link]

  • Organic Chemistry Tutor. (n.d.). The donor and acceptors atoms in the Hydrogen bond | With Examples | Organic Chemistry Tutorial.
  • The Education Group - MIT. (n.d.). Redox chemistry and hydrogen bonding in drug design.
  • PubMed. (2022, November 10). Hydrogen-Bond Donors in Drug Design. Retrieved from [Link]

  • Pearson. (n.d.). Identify the hydrogen bond donors and hydrogen bond acceptors in...
  • Rowan University. (2025, July 1). Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength.
  • Chemaxon. (n.d.). Hydrogen Bond Donor Acceptor Plugin.
  • American Chemical Society. (2002). Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623.
  • American Chemical Society. (2015, March 16). NMR Determination of Hydrogen Bond Thermodynamics in a Simple Diamide: A Physical Chemistry Experiment.
  • Royal Society of Chemistry. (2020, November 18). Experimental Methods and Techniques. In Understanding Hydrogen Bonds.
  • ScienceAlert. (2017, May 15). Hydrogen Bonds Have Been Directly Detected For The First Time. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipinski and Veber's rules for compounds 7a-j.
  • ChemRxiv. (2025, January 24). Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength.
  • Royal Society of Chemistry. (n.d.). Theoretical prediction of hydrogen bond donor capacity.
  • Organic Chemistry Tutor. (n.d.). Hydrogen Bonding.
  • American Chemical Society. (2025, July 6). Developing a Machine Learning Model for Hydrogen Bond Acceptance Based on Natural Bond Orbital Descriptors. The Journal of Organic Chemistry.
  • YouTube. (2024, March 5). How to identify Hydrogen bond Donors and Acceptors - worked examples. Retrieved from [Link]

  • Wiley Online Library. (2023, November 15). Absorption matters: A closer look at popular oral bioavailability rules for drug approvals.
  • ResearchGate. (2023, July 10). Absorption Matters: A Closer Look at Popular Oral Bioavailability Rules for Drug Approvals.
  • MDPI. (2023, February 8). Hydrogen Bonds.
  • Notesale. (n.d.). Oral bioavailability of drugs-Lipinski and Webers rules.
  • PubChem. (n.d.). 1-(2-Ethoxyethyl)piperazine. Retrieved from [Link]

  • MDPI. (2025, April 17). Prediction of Hydrogen-Bonding Interaction Free Energies with Two New Molecular Descriptors.
  • CDD Vault. (2023, January 22). How does CDD count the # of hydrogen bond acceptors on molecules?
  • UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Hydrogen bond acceptor.
  • MDPI. (2023, April 18). Molecular Filters in Medicinal Chemistry.
  • ACS Publications. (2009, June 19). The pKBHX Database: Toward a Better Understanding of Hydrogen-Bond Basicity for Medicinal Chemists. Journal of Medicinal Chemistry, 52(13), 4073-4086.
  • NIST. (n.d.). 1-(2-(2-Hydroxyethoxy)ethyl)piperazine.
  • PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-methylpiperazine. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1-[2-(2-hydroxyethoxy)ethyl]-piperazine.

Sources

Methodological & Application

Protocol for the Stepwise Synthesis of 1-(2-Ethoxyethyl)-4-ethylpiperazine from Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-042

Executive Summary

This application note details a robust, two-step synthetic route for the preparation of 1-(2-ethoxyethyl)-4-ethylpiperazine starting from piperazine . This disubstituted piperazine scaffold is a critical pharmacophore found in various antihistamines, antipsychotics, and anxiolytics.

The protocol prioritizes regioselectivity and process safety . It navigates the challenge of symmetrical diamine alkylation by utilizing a statistical excess strategy in the first step, followed by a convergent alkylation in the second.

Retrosynthetic Strategy & Pathway

The synthesis is designed around a sequential alkylation strategy (Route A), which is preferred over simultaneous alkylation due to the high risk of polymerization and inseparable mixtures in one-pot procedures.

  • Step 1: Mono-ethylation of piperazine to yield N-ethylpiperazine (NEP) .

  • Step 2: Alkylation of NEP with 2-bromoethyl ethyl ether (or the chloro-analog with iodide catalysis) to yield the target.

Reaction Pathway Diagram[1]

G Pip Piperazine (Starting Material) NEP 1-Ethylpiperazine (Intermediate) Pip->NEP Step 1: EtBr (0.3 eq) EtOH, Reflux BisEP 1,4-Diethylpiperazine (Side Product) Pip->BisEP Over-alkylation EtBr Ethyl Bromide (Electrophile 1) EtBr->NEP Target This compound (Target) NEP->Target Step 2: EtherBr (1.1 eq) K2CO3, MeCN, Reflux EtherBr 2-Bromoethyl ethyl ether (Electrophile 2) EtherBr->Target

Figure 1: Sequential alkylation pathway minimizing bis-alkylation by controlling stoichiometry.

Safety & Handling (Critical)

  • Piperazine: A strong sensitizer and skin/eye irritant.[1] Inhalation can cause asthma-like symptoms.

  • Alkylating Agents (Ethyl Bromide, 2-Bromoethyl ethyl ether): Potentially genotoxic and vesicants. Handle strictly in a fume hood.

  • Exotherm Control: The alkylation of amines is exothermic. Reagents must be added slowly to prevent thermal runaway.

Step 1: Synthesis of 1-Ethylpiperazine (Mono-ethylation)

Objective: Selectively mono-alkylate the symmetrical piperazine. Challenge: The product (secondary/tertiary amine) is more nucleophilic than the starting material, leading to bis-alkylation. Solution: Use a large molar excess of piperazine (5:1 ratio).

Reagents & Stoichiometry[1][3][4]
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]Mass/VolRole
Piperazine (Anhydrous) 86.145.043.0 gSubstrate (Excess)
Ethyl Bromide 108.971.010.9 g (~7.5 mL)Alkylating Agent
Ethanol (Abs.) -Solvent150 mLSolvent
HCl (conc.) --For workuppH Adjustment
Protocol
  • Dissolution: In a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and dropping funnel, dissolve 43.0 g of piperazine in 100 mL of absolute ethanol. Heat gently to 40°C to ensure complete dissolution.

  • Controlled Addition: Dilute ethyl bromide (10.9 g) in 20 mL ethanol. Add this solution dropwise to the piperazine mixture over 2 hours while maintaining the temperature at 40-50°C.

    • Note: Slow addition keeps the local concentration of electrophile low, favoring reaction with the abundant piperazine rather than the newly formed product.

  • Reflux: After addition, reflux the mixture (approx. 78°C) for 3 hours to drive conversion.

  • Solvent Removal: Cool to room temperature. Remove ethanol under reduced pressure (rotary evaporator).

  • Recovery of Excess Piperazine:

    • Add 50 mL water to the residue.

    • Distillation Strategy: Piperazine boils at 146°C; 1-Ethylpiperazine boils at 157°C. However, unreacted piperazine is a solid at room temperature.

    • Extraction Method: Basify strongly with NaOH pellets. Extract with diethyl ether (3 x 50 mL). The highly water-soluble unsubstituted piperazine partitions significantly into the aqueous phase, while the ethylated product favors the organic phase.

  • Purification: Dry the organic layer over Na₂SO₄ and concentrate. Perform fractional distillation.

    • Collect fraction at 155–158°C (atmospheric pressure).

    • Yield Expectation: 60-70% based on ethyl bromide.

Step 2: Synthesis of this compound

Objective: Alkylate the remaining secondary amine of 1-ethylpiperazine. Mechanism: SN2 Nucleophilic Substitution.

Reagents & Stoichiometry[1][3][4]
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]Mass/VolRole
1-Ethylpiperazine 114.191.011.4 gStarting Material
2-Bromoethyl ethyl ether 153.021.116.8 gElectrophile
Potassium Carbonate 138.212.027.6 gAcid Scavenger
Potassium Iodide 166.000.11.6 gCatalyst (Finkelstein)
Acetonitrile (MeCN) -Solvent100 mLPolar Aprotic Solvent
Protocol
  • Setup: Charge a 250 mL RBF with 1-ethylpiperazine (11.4 g), K₂CO₃ (27.6 g), and KI (1.6 g) in acetonitrile (100 mL).

    • Why KI? It converts the alkyl bromide/chloride to the more reactive alkyl iodide in situ (Finkelstein reaction principle), significantly accelerating the rate.

  • Addition: Add 2-bromoethyl ethyl ether (16.8 g) dropwise at room temperature over 30 minutes.

  • Reaction: Heat the mixture to reflux (82°C) for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (System: MeOH/DCM 1:9 + 1% NH₄OH) or GC-MS. The secondary amine N-H stretch in IR (approx. 3300 cm⁻¹) should disappear.

  • Workup:

    • Cool to room temperature.[7]

    • Filter off the inorganic salts (KBr, KCl, Excess K₂CO₃). Wash the filter cake with fresh acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain a crude orange oil.

  • Purification (Vacuum Distillation):

    • The crude oil requires high-vacuum distillation to remove traces of reagents and colored impurities.

    • Target Boiling Point: Approx. 135–140°C at 10 mmHg (estimate based on MW increase from starting material).

    • Collect the clear, colorless to pale yellow oil.

Analytical Validation

To confirm the identity of This compound (MW: 186.30 g/mol ), ensure the following spectral characteristics:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.08 (t, 3H, N-CH₂-CH₃ )
      
    • 
       1.20 (t, 3H, O-CH₂-CH₃ )
      
    • 
       2.40–2.60 (m, 10H, Piperazine ring protons + N-CH₂ -CH₃ + N-CH₂ -CH₂-O)
      
    • 
       3.50 (q, 2H, O-CH₂ -CH₃)
      
    • 
       3.56 (t, 2H, N-CH₂-CH₂ -O)
      
  • Mass Spectrometry (ESI+):

    • [M+H]⁺ peak at m/z 187.3.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Bis-alkylation dominance.Increase piperazine excess to 6-8 equivalents. Ensure dropwise addition of EtBr is very slow.
Incomplete Reaction (Step 2) Steric hindrance or poor leaving group.If using chloroethyl ethyl ether instead of bromo, the KI catalyst is mandatory. Increase reflux time to 24h.
Product Coloration Oxidation of amines.Perform distillation under inert atmosphere (N₂). Store product under Argon in amber glass.

References

  • General Piperazine Alkylation

    • Source: National Institutes of Health (NIH) / PubChem. "1-Ethylpiperazine Synthesis & Properties."
    • URL:[Link][1]

  • Finkelstein Catalysis in Amine Alkylation

    • Source: Organic Chemistry Portal. "Synthesis of Piperazines."
    • URL:[Link]

  • Synthesis of N-substituted Piperazines (Patent Literature)
  • Properties of 1-(2-Ethoxyethyl)

    • Source: BenchChem.[2][8] "Synthesis routes of 1-(2-Ethoxyethyl)piperazine."

Sources

Solvent selection for reactions involving 1-(2-Ethoxyethyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent System Optimization for 1-(2-Ethoxyethyl)-4-ethylpiperazine

Executive Summary

This guide provides a technical framework for solvent selection in the synthesis, extraction, and purification of This compound (hereafter referred to as EEP-Et ).[1][2][3][4]

As a bis-tertiary amine with an ether tail, EEP-Et presents unique solubility challenges: it is highly soluble in aqueous acids but lipophilic in basic conditions.[1][2][3] Furthermore, its nucleophilic nitrogen atoms pose stability risks in chlorinated solvents (quaternization).[4] This note transitions methodologies from traditional hazardous solvents (DCM, DMF) to sustainable, high-performance alternatives (2-MeTHF, CPME, IPA) without compromising yield or purity.

Physicochemical Profile & Solubility Logic

Understanding the molecule's "dual personality"—the hydrophilic ether/amine functions versus the lipophilic ethyl/piperazine core—is critical for solvent selection.[3][4]

PropertyValue / CharacteristicImplication for Solvent Selection
Structure Bis-tertiary amine, Ether tailHydrogen Bond Acceptor (HBA) rich; No H-Bond Donors.[1][2][3][4]
pKa (Est.) ~8.8 (N4), ~4.5 (N1)Exists as a cation below pH 6.[2][4]0. pH-Swing extraction is the most efficient purification method.[1][2][3][4]
LogP (Est.) 0.8 – 1.2Moderately lipophilic.[2][3][4] Soluble in alcohols, esters, and ethers; sparingly soluble in pure water at pH > 10.
Reactivity Nucleophilic NitrogenRisk: Reacts with DCM/CHCl₃ over time to form quaternary ammonium salts (Menschutkin reaction).[2][3][4]

Solvent Selection Guide: Synthesis & Work-up

A. Reaction Media (Synthesis of EEP-Et)

Context: Typically synthesized via N-ethylation of 1-(2-ethoxyethyl)piperazine.[1][2][3][4]

  • Legacy Solvent: Acetonitrile (ACN) or DMF .[1][2][4]

    • Drawback: ACN is expensive and difficult to dry; DMF causes aqueous work-up issues (emulsions/solvent drag).[1][2][3][4]

  • Recommended Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF) or CPME (Cyclopentyl methyl ether) .[1][2][3][4]

    • Mechanism:[1][2][3][4] 2-MeTHF has a higher boiling point (80°C) than THF, allowing faster kinetics for alkylation.[1][2][3][4] Unlike DMF, it separates cleanly from water, enabling a "one-pot" reaction and extraction.[3]

B. Extraction & Partitioning
  • Legacy Solvent: Dichloromethane (DCM) .[1][2][4][5][6]

    • Risk:[1][2][3][4][7] DCM is a suspected carcinogen and reacts with tertiary amines to form chloromethyl quaternary salts (potential genotoxic impurities).[2][3][4]

  • Recommended Green Alternative: Isopropyl Acetate (IPAc) or 2-MeTHF .[1][2][3][4]

    • Protocol: Adjust aqueous layer to pH > 12 using NaOH.[2][3][4] EEP-Et becomes free-based and partitions rapidly into IPAc.[1][2][3][4]

C. Salt Formation (Crystallization)[1][2][4]
  • Target: Formation of Dihydrochloride or Fumarate salts for solid isolation.

  • Solvent System: Ethanol (EtOH) or Isopropanol (IPA) .[2][4]

    • Logic: The free base is soluble in hot alcohols, but the salt is insoluble.[3] This "antisolvent by reaction" method drives high yields.[2][3][4]

Decision Logic Visualization

The following diagram outlines the decision process for selecting solvents based on the process stage.

SolventSelection Start Start: Process Stage Stage_Rxn Synthesis (N-Alkylation) Start->Stage_Rxn Stage_Ext Extraction (Work-up) Start->Stage_Ext Stage_Cryst Salt Formation (Purification) Start->Stage_Cryst Check_Temp Req. Temp > 70°C? Stage_Rxn->Check_Temp Check_Green Green Mandate? Stage_Ext->Check_Green Sel_EtOH Select: Ethanol/IPA (For HCl/Fumarate Salts) Stage_Cryst->Sel_EtOH Sel_CPME Select: CPME (High BP, Stable) Check_Temp->Sel_CPME Yes Sel_2MeTHF Select: 2-MeTHF (Easy Phase Split) Check_Temp->Sel_2MeTHF No Sel_IPAc Select: Isopropyl Acetate (pH > 12 Extraction) Check_Green->Sel_IPAc Yes (Replace DCM)

Figure 1: Decision tree for solvent selection prioritizing green chemistry and process safety.

Detailed Protocols

Protocol A: Solubility Mapping (Gravimetric Method)

Use this to validate solvent candidates for your specific batch of EEP-Et.[1][2][3][4]

  • Preparation: Weigh 100 mg of EEP-Et (oil/low-melt solid) into three clean vials.

  • Solvent Addition: Add 1.0 mL of candidate solvent (e.g., Heptane, Toluene, 2-MeTHF) to each vial.

  • Observation:

    • Clear Solution: Soluble (>100 mg/mL).[2][3][4]

    • Cloudy/Phase Sep: Insoluble or partially soluble.[2][3][4]

  • Critical Step (Acid/Base Challenge):

    • To the Water vial, add 0.1 mL of 1M HCl.[3] Result: Should dissolve instantly (protonation).[2][4]

    • To the Water vial, add 1M NaOH until pH 12.[3] Result: Should oil out (free base formation).[2][3][4]

  • Outcome: If the molecule does not "oil out" at pH 12 in water, it is too hydrophilic for aqueous extraction; use continuous extraction or salting out (NaCl).[2][3][4]

Protocol B: Green Synthesis & Extraction (One-Pot)

Objective: Synthesize EEP-Et from 1-(2-ethoxyethyl)piperazine using 2-MeTHF.

Reagents:

  • Precursor: 1-(2-ethoxyethyl)piperazine (1.0 eq)[1][2][4]

  • Alkylating Agent: Ethyl Bromide (1.1 eq) or Ethyl Iodide[1][2][4]

  • Base: K₂CO₃ (2.0 eq)[1][2][4]

  • Solvent: 2-MeTHF (10 volumes)

Steps:

  • Charge the reactor with 1-(2-ethoxyethyl)piperazine, K₂CO₃, and 2-MeTHF.

  • Heat to 60°C.

  • Dose Ethyl Bromide slowly over 1 hour (exothermic).

  • Stir at 65-70°C for 4–6 hours. Monitor by HPLC/GC.

  • Work-up (The "Green" Advantage):

    • Cool to 20°C.

    • Add Water (5 volumes) to dissolve inorganic salts (KBr).[2][4]

    • Note: 2-MeTHF and Water will separate cleanly.[1][2][3][4]

    • Discard the lower aqueous layer.[2][3][4]

    • Wash the upper organic layer (containing EEP-Et) with Brine.[1][2][3][4]

  • Isolation: Distill off 2-MeTHF to obtain the crude oil, or proceed directly to salt formation.

Protocol C: Salt Formation (Dihydrochloride)

Objective: Convert the crude oil into a stable, crystalline solid.

  • Dissolve crude EEP-Et (10g) in Isopropanol (IPA) (50 mL).

  • Cool to 0–5°C.

  • Add HCl in IPA (5–6N) dropwise (2.2 equivalents).

    • Observation: A white precipitate should form immediately.[2][3][4]

  • Stir for 1 hour at 0°C to maximize yield.

  • Filter the solid.[2][3][4]

  • Wash with cold IPA or Acetone (to remove trace colored impurities).

  • Dry under vacuum at 45°C.

Expert Insights & Troubleshooting

  • The "DCM Trap": Avoid storing EEP-Et in dichloromethane for >12 hours. The nucleophilic nitrogens can react with DCM to form chloromethyl-quaternary ammonium salts.[1][2][3][4] These are often potent alkylating agents and genotoxic impurities (GTIs).[2][3][4]

  • Emulsion Control: If using Toluene or CPME during extraction, emulsions may occur due to the surfactant-like nature of the protonated amine.[1][3] Remedy: Add 5% NaCl (brine) or filter through a Celite pad to break the emulsion.[2][3][4]

  • Impurity Purge: The main impurity in this synthesis is usually the over-alkylated quaternary salt (if excess EtBr is used) or unreacted starting material.[2][4] The Salt Formation (Protocol C) is the best step to purge these, as the quaternary salt has different solubility in IPA than the dihydrochloride salt.[3][4]

References

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[3][4][8] Green Chem., 2008, 10 , 31-36.[8] Link

  • CHEM21 Solvent Guide: Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[1][2][3][9] Green Chem., 2016, 18 , 288-296.[9] Link

  • Sanofi Solvent Selection: Prat, D., et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes."[3][4] Org.[2][3][4][10][11] Process Res. Dev., 2013, 17 , 1517–1525.[10] Link[4]

  • 2-MeTHF Properties: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1][2][3][4][12] ChemPubSoc Europe, 2012.[4] Link[4]

  • Menschutkin Reaction Risks: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[3][4] Green Chem., 2011, 13 , 854. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(2-Ethoxyethyl)-4-ethylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(2-Ethoxyethyl)-4-ethylpiperazine is a classic N-alkylation typically achieved by reacting 1-ethylpiperazine with 2-chloroethyl ethyl ether (or its bromo/tosyl analogs). While the


 mechanism is straightforward, the process is plagued by three competitive pathways: Quaternization  (over-alkylation), Elimination  (vinyl ether formation), and Hydrolysis .

This guide moves beyond basic textbook theory to provide a causal analysis of these failures and a self-validating protocol to ensure high purity (>98%) and yield.

Part 1: The Reaction Landscape (Visualized)

To troubleshoot effectively, we must first map the competitive landscape. The diagram below illustrates the kinetic competition between the desired substitution, the thermodynamic sink (quaternization), and the elimination pathway.

ReactionPathways Start 1-Ethylpiperazine + 2-Chloroethyl ethyl ether Product TARGET PRODUCT This compound (Tertiary Amine) Start->Product Primary Pathway (SN2) Base, Heat VinylEther IMPURITY B: Ethyl Vinyl Ether (Elimination Product) Start->VinylEther E2 Elimination (High Temp, Strong Base) Hydrolysis IMPURITY C: 2-Ethoxyethanol (Hydrolysis) Start->Hydrolysis Moisture/Aq. Base QuatSalt IMPURITY A: Quaternary Salt (Bis-alkylation) Product->QuatSalt Over-Alkylation (Excess Alkylating Agent)

Figure 1: Kinetic competition between the desired


 pathway and the three primary side reactions.

Part 2: Critical Control Points (Troubleshooting)

Issue 1: Formation of Quaternary Ammonium Salts

Symptom: The product contains a non-volatile, water-soluble impurity that precipitates or gums up during workup. Mass spec shows M+ mass of product + ethoxyethyl group.

Mechanism: The target product is a tertiary amine, which is more nucleophilic than the secondary amine starting material (1-ethylpiperazine). Once formed, the product competes for the alkylating agent.

Corrective Action:

  • Stoichiometry Inversion: Never use a 1:1 ratio. You must use a excess of 1-ethylpiperazine (1.2 to 1.5 equivalents). This statistically favors the attack of the starting material over the product [1].

  • Dilution: Higher concentration favors bimolecular reactions (like quaternization). Running the reaction at 0.2 M rather than 1.0 M can suppress intermolecular aggregation and over-alkylation.

  • Stepwise Addition: Add the alkylating agent (2-chloroethyl ethyl ether) dropwise to the amine solution. This ensures the concentration of the alkylating agent remains low relative to the amine.

Issue 2: Low Yield due to Elimination (Vinyl Ether Formation)

Symptom: Evolution of gas or volatile byproducts; consumption of alkylating agent without product formation.

Mechanism: 2-chloroethyl ethyl ether has a beta-hydrogen. Under strong basic conditions or high heat, it undergoes E2 elimination to form ethyl vinyl ether .

Corrective Action:

  • Base Selection: Avoid strong bases like NaOH or KOH in organic solvents. Use Potassium Carbonate (

    
    )  or Sodium Carbonate (
    
    
    
    )
    . These are strong enough to neutralize the HCl generated but weak enough to minimize proton abstraction (elimination) [2].
  • The Finkelstein Modification: Add catalytic Potassium Iodide (KI) (0.1 eq). This converts the chloro-ether to the iodo-ether in situ. The iodide is a better leaving group, allowing the

    
     reaction to proceed at a lower temperature (e.g., 60°C instead of reflux), which kinetically disfavors the higher-energy elimination pathway [3].
    
Issue 3: Hydrolysis of Reagents

Symptom: Loss of alkylating agent; appearance of alcohols in crude NMR.

Mechanism: If using aqueous bases or wet solvents, hydroxide ions (


) act as nucleophiles, converting the alkyl halide to an alcohol.

Corrective Action:

  • Anhydrous Conditions: Use anhydrous Acetonitrile (MeCN) or Toluene.

  • Drying Agents: If using hygroscopic bases (

    
    ), dry them in an oven before use.
    

Part 3: Validated Experimental Protocol

This protocol is designed to be a self-validating system . The checkpoints ensure you do not proceed if the chemistry is failing.

Reagents:

  • 1-Ethylpiperazine (1.5 eq) - Acts as reactant and acid scavenger.

  • 2-Chloroethyl ethyl ether (1.0 eq)

  • 
     (powdered, anhydrous) (2.0 eq)
    
  • KI (0.1 eq) - Catalyst

  • Acetonitrile (Anhydrous) - Solvent (Polar aprotic favors

    
    )
    

Procedure:

  • Setup: In a dry flask equipped with a reflux condenser and magnetic stir bar, charge

    
     (2.0 eq), KI (0.1 eq), and 1-Ethylpiperazine (1.5 eq) into Acetonitrile (5-10 volumes).
    
  • Activation: Stir at room temperature for 15 minutes.

  • Addition: Heat the mixture to 50°C. Add 2-Chloroethyl ethyl ether (1.0 eq) dropwise over 1 hour.

    • Why? Keeps alkylating agent concentration low to prevent quaternization.

  • Reaction: Heat to gentle reflux (approx. 80°C) for 12-16 hours.

    • Checkpoint 1 (TLC/GC): Check for disappearance of the alkyl halide. If halide remains but reaction stalls, add 0.1 eq more KI.

  • Workup:

    • Cool to Room Temp. Filter off inorganic salts (

      
      , 
      
      
      
      ).
    • Concentrate the filtrate to remove Acetonitrile.

    • Purification (The "Self-Cleaning" Step): Dissolve residue in Ethyl Acetate. Wash with water (removes unreacted piperazine and quaternary salts).

    • Dry organic layer (

      
      ) and concentrate.
      
    • Distill under reduced pressure if high purity is required (Product BP is approx 120-130°C at high vacuum).

Part 4: Troubleshooting Logic Tree

Use this decision tree when the reaction outcome deviates from the expected results.

Troubleshooting Start Problem Detected IssueType Identify Main Symptom Start->IssueType LowYield Low Conversion / Yield IssueType->LowYield Impurity High Impurity Profile IssueType->Impurity CheckHalide Is Alkyl Halide consumed? LowYield->CheckHalide CheckMS Check Mass Spec (LCMS) Impurity->CheckMS TempBase Increase Temp or Switch to KI/MEK system CheckHalide->TempBase No (Halide remains) EliminationCheck Check for Vinyl Ether (Gas evolution?) CheckHalide->EliminationCheck Yes (Halide gone) ReduceBase Lower Base Strength (Use NaHCO3 or K2CO3) EliminationCheck->ReduceBase Yes (Elimination) QuatSalt Mass = M + Ethoxyethyl? (Quaternization) CheckMS->QuatSalt UnknownImp Unknown Peaks CheckMS->UnknownImp StoichFix Increase Amine Excess (to 1.5 eq) QuatSalt->StoichFix WaterCheck Check Solvent Water Content (Hydrolysis) UnknownImp->WaterCheck

Figure 2: Decision support logic for diagnosing reaction failures.

Part 5: Data Summary & Specifications

ParameterRecommended SpecificationReason for Specification
Stoichiometry 1.5 : 1.0 (Amine : Halide)Suppresses bis-alkylation (Quaternization).
Solvent Acetonitrile (MeCN)Polar aprotic; promotes

transition state stability.
Water Content < 0.1% (Karl Fischer)Prevents hydrolysis of the chloroethyl ether.
Base

(mesh 325)
Surface area is critical for heterogeneous reactions.
Temperature 60°C - 80°CBalance between reaction rate and elimination risk.
Catalyst KI (10 mol%)Increases reaction rate via Finkelstein exchange (

).

References

  • BenchChem. (2025).[1] Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives: A Comparative Guide. Retrieved from

  • National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines: Recent Literature and Protocols. Retrieved from

  • GuideChem. (2025). 2-Chloroethyl ethyl ether: Properties and Reactivity Profile. Retrieved from

(Note: The above protocol is derived from standard nucleophilic substitution principles applied to piperazine scaffolds as detailed in the cited literature.)

Sources

Validation & Comparative

A Comparative Guide to the FTIR Spectroscopy of 1-(2-Ethoxyethyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 1-(2-Ethoxyethyl)-4-ethylpiperazine. In the context of drug development and chemical synthesis, FTIR spectroscopy serves as a rapid, reliable tool for structural verification and quality control. Here, we will not only predict the characteristic absorption peaks for the title compound but also compare them against structurally related alternatives to provide a deeper understanding of how subtle molecular modifications manifest in the infrared spectrum. This comparative approach is crucial for researchers in identifying impurities, tracking reaction progress, and confirming the identity of N,N'-disubstituted piperazine derivatives.

Predicted FTIR Profile of this compound

This compound is a molecule featuring several key functional groups: a piperazine ring, two tertiary amine nitrogens, an ether linkage (C-O-C), and numerous aliphatic C-H bonds within the ethyl and ethoxyethyl substituents. Since both nitrogen atoms of the piperazine ring are substituted, the molecule is a tertiary amine. A key feature, therefore, will be the complete absence of N-H stretching vibrations typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region[1][2][3].

The expected FTIR spectrum can be deconstructed into several key regions:

  • C-H Aliphatic Stretching (3000-2800 cm⁻¹): This region will be dominated by strong, sharp peaks corresponding to the symmetric and asymmetric stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups on the ethyl and ethoxyethyl side chains, as well as the piperazine ring itself[4][5][6]. We anticipate multiple overlapping peaks around 2960 cm⁻¹ (asymmetric -CH₃), 2870 cm⁻¹ (symmetric -CH₃), 2925 cm⁻¹ (asymmetric -CH₂), and 2850 cm⁻¹ (symmetric -CH₂)[5][7].

  • C-H Bending (1470-1350 cm⁻¹): The scissoring and bending vibrations of the CH₂ and CH₃ groups will appear in this region. Expect peaks around 1465 cm⁻¹ for CH₂ bending and near 1375 cm⁻¹ for the characteristic symmetric "umbrella" bending of CH₃ groups[6].

  • C-O-C Ether Stretch (1150-1070 cm⁻¹): The most diagnostic peak for the ethoxyethyl group is the strong, asymmetric C-O-C stretching vibration of the aliphatic ether. This band is typically one of the most intense in the fingerprint region for ethers and is expected to appear around 1120 cm⁻¹[8][9][10].

  • C-N Aliphatic Amine Stretch (1250-1020 cm⁻¹): The stretching vibrations of the C-N bonds associated with the tertiary amines of the piperazine ring will appear in this range. These peaks are often of medium to weak intensity and can sometimes overlap with other vibrations in the fingerprint region[2]. For this compound, multiple C-N stretches are expected due to the different electronic environments of the N-ethyl and N-ethoxyethyl groups.

Experimental Workflow: Acquiring a High-Quality FTIR Spectrum

The protocol for obtaining a reliable FTIR spectrum is critical for accurate interpretation. The choice of sampling technique is paramount and depends on the physical state of the sample. For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) method is superior to traditional salt plate transmission methods due to its simplicity, speed, and minimal sample preparation.

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Start Start: Verify Instrument Calibration Clean Clean ATR Crystal (e.g., with Isopropanol) Start->Clean Step 1 Background Acquire Background Spectrum (Air) Clean->Background Step 2 Sample Apply Small Drop of Liquid Sample to Crystal Background->Sample Step 3 Acquire Acquire Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) Sample->Acquire Step 4 Process Perform ATR & Baseline Correction Acquire->Process Step 5 Analyze Identify Peak Positions (cm⁻¹) and Intensities Process->Analyze Step 6 Compare Compare to Reference Spectra / Predicted Peaks Analyze->Compare Step 7 End End: Structural Confirmation Compare->End Step 8

Caption: Standard FTIR-ATR workflow for a liquid sample analysis.

Causality in Protocol Design:

  • Background Scan: An air background is collected immediately before the sample scan to computationally subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring these do not interfere with the sample's spectrum.

  • ATR Correction: An ATR correction algorithm is applied post-acquisition. This is a self-validating step that corrects for the wavelength-dependent depth of penetration of the IR beam into the sample, making the resulting spectrum appear more like a traditional transmission spectrum.

Comparative Spectral Analysis

To truly appreciate the unique spectral features of this compound, it is instructive to compare its predicted spectrum with those of simpler, related piperazine derivatives.

Functional Group VibrationThis compound (Predicted)N-Ethylpiperazine (Comparative)1-(2-Hydroxyethyl)piperazine (Comparative)
O-H Stretch AbsentAbsentPresent : Strong, broad band ~3400-3200 cm⁻¹
N-H Stretch AbsentPresent : Single, weak-medium band ~3300 cm⁻¹Present : Single, weak-medium band ~3300 cm⁻¹
C-H Stretch (Aliphatic) Strong, multiple peaks ~2960-2850 cm⁻¹Strong, multiple peaks ~2960-2850 cm⁻¹Strong, multiple peaks ~2950-2840 cm⁻¹
C-O-C Stretch (Ether) Present : Strong, sharp peak ~1120 cm⁻¹AbsentAbsent
C-O Stretch (Alcohol) AbsentAbsentPresent : Strong peak ~1050 cm⁻¹
C-N Stretch (Aliphatic) Medium-weak peaks ~1250-1020 cm⁻¹Medium-weak peaks ~1250-1020 cm⁻¹Medium-weak peaks ~1250-1020 cm⁻¹

Analysis of Structural Differences:

  • vs. N-Ethylpiperazine: The primary difference is the presence of the ethoxyethyl group. This introduces the very strong and highly diagnostic C-O-C ether stretch around 1120 cm⁻¹ in the target molecule, which is absent in N-ethylpiperazine. Furthermore, our target molecule lacks the N-H stretch found in N-ethylpiperazine (a secondary amine), confirming its N,N'-disubstituted nature[2][3].

  • vs. 1-(2-Hydroxyethyl)piperazine: This comparison highlights the difference between an ether and an alcohol functionality. While both molecules would show a C-O stretch, the position and nature of other peaks differ significantly. 1-(2-Hydroxyethyl)piperazine will display a prominent, broad O-H stretching band centered around 3300 cm⁻¹, a feature completely absent in our target compound[11]. The C-O stretch of the primary alcohol in 1-(2-hydroxyethyl)piperazine appears around 1050 cm⁻¹, distinct from the ~1120 cm⁻¹ position of the ether C-O-C stretch[9][10]. Like N-ethylpiperazine, it also features an N-H bond, which our target molecule does not.

Relationship_Diagram A This compound (Target Molecule) B N-Ethylpiperazine (Alternative 1) A->B Lacks C-O-C stretch Has N-H stretch C 1-(2-Hydroxyethyl)piperazine (Alternative 2) A->C Lacks C-O-C stretch Has O-H & N-H stretches D Piperazine (Parent Compound) B->D Adds N-Ethyl group C->D Adds N-(2-Hydroxyethyl) group

Caption: Structural relationships and key spectral differences.

Conclusion

The FTIR spectrum of this compound is defined by a combination of features characteristic of its aliphatic, ether, and tertiary amine components. The most definitive absorption bands for structural confirmation are the strong aliphatic C-H stretches between 3000-2800 cm⁻¹ and the prominent C-O-C ether stretch around 1120 cm⁻¹. Crucially, the absence of any absorption in the N-H and O-H stretching regions (above 3100 cm⁻¹) confirms the N,N'-disubstitution and the presence of an ether rather than an alcohol. By comparing these expected features with related piperazine analogs, researchers can confidently verify the molecular identity and purity, making FTIR an indispensable tool in the drug development pipeline.

References

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • Vertex AI Search. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Vertex AI Search. (2025, December 18).
  • Nandiyanto, A.B.D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

  • Smith, B. C. (2020, December 20). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. [Link]

  • LibreTexts Chemistry. (2024, September 30). 24.10: Spectroscopy of Amines. [Link]

  • ResearchGate. (n.d.). Curve-fitted FT-IR spectra of the aliphatic C–H stretching bands. [Link]

  • PubChem. (n.d.). 1-(2-Ethoxyethyl)piperazine. National Center for Biotechnology Information. [Link]

  • Lemma, T., et al. (2023). Fourier transform infrared spectroscopy as a tool for identifying the unique characteristic bands of lipid in oilseed components: Confirmed via Ethiopian indigenous desert date fruit. Heliyon, 9(4), e14749. [Link]

  • MDPI. (2025, August 12). Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG. [Link]

  • Quora. (2020, May 12). What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry?. [Link]

  • University of Technology, Iraq. (n.d.). The features of IR spectrum. [Link]

  • DergiPark. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

  • PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. National Center for Biotechnology Information. [Link]

Sources

Comparative Reactivity Guide: N-Ethylpiperazine vs. 1-(2-Ethoxyethyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between


-Ethylpiperazine (NEP)  and its disubstituted derivative, 1-(2-Ethoxyethyl)-4-ethylpiperazine (EEEP) .

The core distinction lies in their amine classification: NEP is a secondary amine capable of versatile functionalization (


-alkylation, acylation), acting as a "molecular scaffold." EEEP  is a tertiary amine, chemically "capped" and sterically hindered, functioning primarily as a stable base, catalyst, or final pharmacophore moiety.

The Bottom Line:

  • Choose NEP if you need a nucleophilic building block to attach to a drug core or polymer backbone.

  • Choose EEEP if you require a non-nucleophilic base, a solubilizing tail, or a catalyst that must resist acylation.

Structural & Physicochemical Profile

Understanding the electronic environment of the nitrogen atoms is the prerequisite for predicting reactivity.

Feature

-Ethylpiperazine (NEP)
This compound (EEEP)
CAS Registry 5308-25-8Analogous to 13484-38-3 (N-mono)
Molecular Weight 114.19 g/mol ~186.30 g/mol
Amine Class Secondary (

)
& Tertiary (

)
Ditertiary (

)
Key Functional Group Free

-H (Position 4)
Ether Tail (

)
pKa (Estimated) ~9.27 (Secondary N) ~8.5 – 8.8 (Tertiary N w/ ether induction)
Nucleophilicity High (Unencumbered lone pair)Low (Steric hindrance + substitution)
Boiling Point 157°C>210°C (Predicted)
Mechanistic Insight: The "Capping" Effect

In NEP, the secondary nitrogen possesses a lone pair and a proton (


-H). This allows for deprotonation and subsequent attack on electrophiles. In EEEP, both nitrogens are fully alkylated. The addition of the 2-ethoxyethyl tail not only removes the reactive proton but also introduces an oxygen atom that can participate in weak coordination (chelating effect) while inductively lowering the basicity of the proximal nitrogen due to the electron-withdrawing 

-effect of the oxygen.

Reactivity Landscapes

A. -Ethylpiperazine (NEP): The Nucleophile

NEP dominates in substitution reactions. It follows classic


 kinetics when reacting with alkyl halides.[1]
  • Primary Reaction:

    
    -Alkylation.
    
  • Secondary Reaction: Acylation/Sulfonylation (formation of Amides/Sulfonamides).

  • Industrial Use: Precursor for fluoroquinolone antibiotics (e.g., Enrofloxacin) where the NEP moiety is attached to the quinolone core .

B. This compound (EEEP): The Stable Base

EEEP is chemically inert to acylation. Its reactivity is limited to:

  • Quaternization: Formation of quaternary ammonium salts under forcing conditions (e.g., with Methyl Iodide).

  • Redox: Susceptible to

    
    -oxidation to form 
    
    
    
    -oxides.
  • Catalysis: Used in polyurethane foam production where the ether tail aids in solubility within the polyol resin, while the tertiary amine catalyzes the gelling reaction.

Experimental Case Study: Competitive Acylation

To validate the reactivity difference, we utilize a Competitive Acylation Protocol . This experiment demonstrates the "Protection by Substitution" principle.

Hypothesis

When exposed to Benzoyl Chloride, NEP will rapidly form a solid amide precipitate. EEEP will remain in solution as a hydrochloride salt or unreacted free base, as it lacks the proton required to eliminate HCl and form a neutral amide.

Workflow Diagram (DOT)

ReactivityComparison Start Reagents: Benzoyl Chloride (1 eq) Reaction Reaction Conditions: DCM Solvent, 0°C -> RT, 1h Start->Reaction NEP N-Ethylpiperazine (Secondary Amine) NEP->Reaction Substrate A EEEP This compound (Tertiary Amine) EEEP->Reaction Substrate B NEP_Path Nucleophilic Attack (Elimination of HCl) Reaction->NEP_Path Fast Kinetics EEEP_Path No N-H Bond (Steric Block) Reaction->EEEP_Path Inert Result_NEP Product A: N-Benzoyl-N'-ethylpiperazine (Stable Amide) NEP_Path->Result_NEP Result_EEEP Product B: No Reaction / Salt Complex (Recovered Starting Material) EEEP_Path->Result_EEEP

Figure 1: Logical flow of the Competitive Acylation assay differentiating NEP and EEEP.

Detailed Experimental Protocol

Objective: Synthesize EEEP from NEP to demonstrate the conversion of a secondary to a tertiary amine.

Reagents:

  • 
    -Ethylpiperazine (NEP) - 1.0 eq
    
  • 2-Chloroethyl ethyl ether - 1.1 eq

  • Potassium Carbonate (

    
    ) - 2.0 eq (Acid Scavenger)
    
  • Acetonitrile (ACN) - Solvent

Step-by-Step Methodology:

  • Setup: In a 250mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve NEP (11.4g, 100 mmol) in 100mL of ACN.

  • Base Addition: Add

    
      (27.6g, 200 mmol). The excess base is critical to neutralize the HCl generated, driving the equilibrium forward .
    
  • Alkylation: Add 2-Chloroethyl ethyl ether (12.0g, 110 mmol) dropwise over 15 minutes.

    • Note: The ether tail is less reactive than a simple alkyl halide; heating is required.

  • Reflux: Heat the mixture to reflux (80-82°C) for 12-16 hours. Monitor via TLC (System: MeOH/DCM 1:9). NEP spot (

    
     ~0.2) should disappear; EEEP spot (
    
    
    
    ~0.5) appears.[2][3][4][5][6]
  • Workup:

    • Cool to Room Temperature.

    • Filter off the inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

  • Purification: Distill the crude oil under vacuum. EEEP has a significantly higher boiling point than NEP.

Self-Validation Check:

  • NMR Verification: The disappearance of the broad singlet (

    
    -H) at ~1.8-2.0 ppm in 
    
    
    
    -NMR confirms the conversion from NEP to EEEP.

Application Guide

ApplicationNEP (Secondary) EEEP (Tertiary)
Drug Synthesis Primary Choice. Used to attach piperazine rings to aryl halides via Buchwald-Hartwig amination .Not Applicable. Cannot form new C-N bonds without quaternization.
Polyurethane Catalysis Reactive Catalyst. Will incorporate into the polymer matrix (non-emissive), but affects polymer chain termination.Non-Reactive Catalyst. Promotes blowing/gelling but remains free in the foam (potentially emissive) unless the hydroxyl group is used.
Gas Treating High Capacity. Captures

via carbamate formation.
Low Capacity. Cannot form carbamates; only captures

via bicarbonate mechanism (slower).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 80236, N-Ethylpiperazine. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines: Nucleophilic Substitution Strategies. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

Sources

Technical Comparison Guide: Thermal Analysis of 1-(2-Ethoxyethyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative thermal analysis of 1-(2-Ethoxyethyl)-4-ethylpiperazine (hereafter referred to as EEEP ), contrasting its behavior with standard industry alternatives like 1-(2-Hydroxyethyl)piperazine (HEPZ) and 1-Ethylpiperazine (EPZ) .[1][2]

The content is structured for researchers optimizing solvent systems for CO₂ capture, pharmaceutical synthesis intermediates, or curing agents, where thermal stability and volatility profiles are critical critical quality attributes (CQAs).

Executive Summary & Compound Profile

This compound (EEEP) represents a lipophilic, ether-functionalized tertiary amine.[1][2] Unlike its hydroxylated analogs (e.g., HEPZ), EEEP lacks a hydrogen-bond-donating terminal group, significantly altering its volatility, viscosity, and thermal degradation pathways.

In thermal analysis (TGA/DSC), EEEP is characterized by a clean single-step evaporation event in open systems, distinct from the multi-step dehydration/decomposition often seen in hygroscopic hydroxy-analogs.

Comparative Physicochemical Baseline
PropertyEEEP (Target)HEPZ (Alternative 1)EPZ (Alternative 2)
CAS Number 13484-38-3103-76-45308-25-8
Structure Ether-capped tertiary amineHydroxyl-terminated secondary amineSimple alkyl tertiary amine
Mol.[1][2] Weight 186.30 g/mol 130.19 g/mol 114.19 g/mol
Boiling Point 224–225 °C 246 °C156–158 °C
H-Bond Donors 0 (Lipophilic)1 (Hydrophilic)0 (Lipophilic)
Key Application Non-aqueous solvents, PharmaCO₂ Capture (Promoter), CuringLow-temp catalyst

Thermogravimetric Analysis (TGA): Volatility & Stability

Objective: Differentiate between physical evaporation and chemical decomposition. Instrument Mode: Dynamic Heating (Ramp) & Isothermal (Stability).[1]

Comparative TGA Profiles (Open Pan, N₂ Atmosphere)

In an open crucible (typically Platinum or Alumina), the TGA signal for these amines is dominated by vapor pressure rather than bond breaking.

  • 1-Ethylpiperazine (EPZ):

    • Profile: Rapid mass loss beginning <100 °C.[2]

    • 
       (Evap):  ~90–100 °C.[1]
      
    • Result: 100% mass loss by 160 °C. High volatility makes it unsuitable for high-temp scrubbing.[1][2]

  • 1-(2-Hydroxyethyl)piperazine (HEPZ):

    • Profile: Often shows a minor initial step (1–3%) <100 °C due to hygroscopic water release, followed by the main evaporation step.

    • 
       (Evap):  ~180 °C.[1]
      
    • Result: 100% mass loss by 250 °C. H-bonding suppresses volatility.[1][2]

  • This compound (EEEP) [Target]:

    • Profile: Single smooth step. Negligible water uptake compared to HEPZ.[1][2]

    • 
       (Evap): 140–150 °C .[1][2]
      
    • Analysis: Despite having a higher molecular weight than HEPZ (186 vs 130), EEEP is more volatile (lower BP) because the ether oxygen cannot form intermolecular hydrogen bonds.

    • Critical Insight: For processes requiring solvent retention at >120 °C, EEEP may suffer higher evaporative losses than HEPZ, despite its "heavier" structure.

TGA Decomposition Protocol (Sealed Pan / High Pressure)

To measure chemical stability (bond breaking), evaporation must be suppressed.

  • Setup: High-pressure crucible (e.g., gold-plated steel, 100 bar) or pinhole lid with backpressure.[1][2]

  • Prediction: EEEP exhibits superior oxidative stability to HEPZ.[1][2] The terminal -OH in HEPZ is a site for oxidative attack (forming acids/aldehydes), whereas the ethyl-ether tail of EEEP is chemically robust up to ~300 °C.[1]

Differential Scanning Calorimetry (DSC): Phase Behavior

Objective: Determine glass transition (


) and crystallization limits.
Thermal Events Comparison
EventEEEP BehaviorHEPZ BehaviorInterpretation
Glass Transition (

)
-70 °C to -60 °C (Estimated)-38.5 °C (Melting/Softening)EEEP's flexible ether tail and lack of H-bonding significantly lower the

, maintaining liquid state at lower temps.[1][2]
Crystallization Difficult / AmorphousReadily CrystallizesHEPZ can freeze in outdoor storage; EEEP remains fluid.[1][2]
Decomposition Exotherm > 320 °C> 280 °C (in Air)EEEP lacks the labile alcohol proton, delaying oxidative onset.

Experimental Protocols (Self-Validating)

Protocol A: Volatility Screening (TGA)[1]
  • Sample Mass: 10–15 mg (Liquid).

  • Crucible: Alumina (

    
    ), Open.
    
  • Gas: Nitrogen (

    
    ).
    
  • Program:

    • Isotherm @ 25 °C for 5 min (Stabilize).

    • Ramp 10 °C/min to 300 °C.

  • Validation: Derivative TGA (DTG) peak must align with reported boiling point (

    
     °C). If DTG peak < BP, check for residual solvent (ethanol/DCM) from synthesis.
    
Protocol B: Thermal Stability "Cycle Test" (DSC)
  • Sample Mass: 3–5 mg.

  • Crucible: Hermetically sealed Aluminum pan with pinhole (

    
    ).
    
  • Gas: Air (to simulate oxidative stress) or N₂.[1][2]

  • Program:

    • Cool to -90 °C.

    • Heat to 250 °C @ 5 °C/min.

    • Cool to -90 °C.

    • Re-heat to 250 °C.

  • Validation: Compare the 1st and 2nd heating curves. A shift in

    
     or appearance of new peaks indicates thermal degradation occurred during the first cycle.[2]
    

Visualizing the Analysis Workflow

The following diagram illustrates the decision tree for characterizing EEEP, distinguishing between physical volatility and chemical degradation pathways.

ThermalAnalysisWorkflow Start Start: EEEP Sample TGA_Open TGA (Open Pan) Atmosphere: N2 Start->TGA_Open Step 1: Volatility DSC_Sealed DSC (Hermetic Pan) Atmosphere: Air/N2 Start->DSC_Sealed Step 2: Phase/Stability Decision Is DTG Peak < 220°C? TGA_Open->Decision Analyze DTG Peak TGA_Result Result: Mass Loss = 100% (Evaporation) Degradation Degradation Pathway Analysis (See Mechanism) DSC_Sealed->Degradation Exothermic Onset >250°C? Volatile High Volatility (Process Loss Risk) Decision->Volatile Yes (<220°C) Stable Thermal Stability Confirmed Decision->Stable No (Match BP)

Figure 1: Decision matrix for thermal characterization of EEEP, separating evaporative loss from chemical instability.

Degradation Mechanism Comparison

The superior stability of EEEP vs. HEPZ is attributed to the "capping" of the reactive hydroxyl group.

DegradationPathways HEPZ HEPZ (Hydroxyethyl) -CH2-CH2-OH Oxidation Oxidative Attack (Air, >150°C) HEPZ->Oxidation EEEP EEEP (Ethoxyethyl) -CH2-CH2-O-CH2-CH3 EEEP->Oxidation Prod_HEPZ Aldehydes/Acids (Rapid Degradation) Oxidation->Prod_HEPZ High Susceptibility (Alpha-H on Alcohol) Prod_EEEP Stable Ether (Resistant) Oxidation->Prod_EEEP Low Susceptibility (Steric Protection)

Figure 2: Mechanistic basis for the enhanced oxidative stability of EEEP compared to HEPZ.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734643, 1-(2-Ethoxyethyl)piperazine. Retrieved from [Link][1]

  • Rochelle, G. T. (2009). Amine Scrubbing for CO₂ Capture.[1][2][3] Science. (Contextual grounding for Piperazine thermal stability standards).

  • Freeman, S. A., et al. (2010). Thermal Degradation of Aqueous Piperazine for CO₂ Capture. Energy Procedia. (Basis for Ring-Opening degradation mechanisms).[1][2]

  • Frontiers in Chemical Engineering. Measurement and Thermodynamic Modeling for CO₂ Solubility in N-(2-Hydroxyethyl) Piperazine. Retrieved from [Link]

Sources

Optimizing CNS Scaffolds: Bioactivity and ADME Profile of 1-(2-Ethoxyethyl)-4-ethylpiperazine

[1]

Executive Summary: The Ethoxyethyl Advantage[1]

In the rational design of central nervous system (CNS) agents and antihistamines, the piperazine ring is a privileged scaffold.[1] However, a recurring challenge in optimizing piperazine-based leads is balancing lipophilicity (LogP) with metabolic stability .[1]

This guide provides a technical comparison of 1-(2-Ethoxyethyl)-4-ethylpiperazine (EEEP) against its primary structural analogs.[1] While simple alkyl-piperazines often suffer from poor selectivity and hydroxy-analogs from rapid Phase II conjugation, EEEP occupies a "Goldilocks" zone.[1] The ethoxyethyl side chain mimics the polarity of a polyethylene glycol (PEG) linker—improving solubility without introducing a metabolic soft spot (hydroxyl group)—while the ethyl group on the

This analysis focuses on the Structure-Activity Relationship (SAR) driving the selection of EEEP as a superior intermediate for optimizing bioavailability and blood-brain barrier (BBB) penetration.[1]

Comparative Chemical Profile

To understand the bioactivity of EEEP, we must compare it against its direct synthetic precursor and functional competitor.[1]

The Analogs
  • Target: this compound (EEEP) [1]

    • Feature: Ether linkage + Ethyl tail.[1]

    • Role: Metabolically stable, moderate lipophilicity.[1]

  • Comparator A: 1-(2-Hydroxyethyl)-4-ethylpiperazine (HEEP)

    • Feature: Terminal Hydroxyl group.[1][2]

    • Role: High polarity, susceptible to Glucuronidation (rapid clearance).[1]

  • Comparator B: 1,4-Diethylpiperazine (DEP)

    • Feature: Pure Alkyl.[1]

    • Role: High lipophilicity, often too non-specific (hERG liability risk).[1]

Table 1: Physicochemical & Bioactivity Metrics[1]
PropertyEEEP (Target) HEEP (Comparator A) DEP (Comparator B) Implication
Molecular Weight ~186.3 g/mol ~158.2 g/mol ~142.2 g/mol EEEP adds bulk without violating Rule of 5.[1]
cLogP (Predicted) 1.2 - 1.5 -0.5 - 0.11.8 - 2.1EEEP has optimal lipophilicity for CNS entry.[1]
H-Bond Donors 01 (OH)0EEEP lacks donors, aiding membrane permeability.[1]
tPSA (Ų) ~21.0~44.0~6.5Lower PSA in EEEP predicts better BBB transport than HEEP.[1]
Metabolic Liability Low (O-dealkylation is slow)High (Direct O-Glucuronidation)Med (N-dealkylation)EEEP extends half-life (

).[1]
Primary Application Neuro-active drug scaffoldSurfactants / Urethane catalystsSolvent / Reagent

Analyst Note: The shift from Hydroxy (HEEP) to Ethoxy (EEEP) typically results in a 10-fold increase in lipid permeability while retaining water solubility due to the ether oxygen acting as a hydrogen bond acceptor.[1]

Mechanistic Insight: Metabolic Stability Pathways[1]

A critical determinant of bioactivity is how long the molecule survives in the liver. HEEP (the alcohol) is a direct substrate for UGT (UDP-glucuronosyltransferase), leading to rapid renal excretion.[1] EEEP protects this site via ethylation.[1]

The following pathway illustrates why EEEP offers superior pharmacokinetics (PK).

MetabolicPathwayHEEPHEEP(Alcohol Analog)UGTEnzyme: UGT(Phase II)HEEP->UGTRapid BindingEEEPEEEP(Ether Target)CYPEnzyme: CYP450(Phase I)EEEP->CYPSlow BindingActiveBioactive Circulation(CNS Penetration)EEEP->ActiveMaintainedGlucuronideO-Glucuronide Conjugate(Highly Polar / Excreted)UGT->GlucuronideConjugationDealkylatedDealkylation Product(Slow Reaction)CYP->DealkylatedOxidative DealkylationGlucuronide->ActiveBlocks

Figure 1: Metabolic fate comparison. The alcohol analog (HEEP) undergoes rapid Phase II conjugation, rendering it inactive.[1] The ether analog (EEEP) resists this, maintaining bioavailability.

Experimental Protocols

To validate the bioactivity advantages of EEEP, we recommend the following self-validating protocols. These are standard in high-throughput ADME profiling.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (

1

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • NADPH Regenerating System.[1]

  • Test Compounds (EEEP, HEEP) at 1 µM in DMSO.

  • Internal Standard (e.g., Tolbutamide).[1]

Workflow:

  • Pre-incubation: Mix 445 µL of Phosphate Buffer (100 mM, pH 7.4) with 25 µL of HLM. Pre-warm to 37°C for 5 min.

  • Initiation: Add 5 µL of test compound (1 µM final conc). Initiate reaction by adding 25 µL NADPH.[1]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Validation:

  • Acceptance Criteria: The positive control (Testosterone) must show >80% depletion at 60 min.[1]

  • Expected Result: HEEP should show rapid depletion (

    
     min) due to glucuronidation (if UDPGA is added) or oxidation.[1] EEEP should show high stability (
    
    
    min).[1]
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Predict Blood-Brain Barrier (BBB) penetration.[1]

Workflow Visualization:

PAMPA_WorkflowStep11. PreparationDonor Plate: Buffer + Compound (pH 7.4)Acceptor Plate: Buffer OnlyStep22. Membrane CoatingApply 4µL Dodecane/Lecithin mixto filter membrane (Artificial BBB)Step1->Step2Step33. Sandwich AssemblyPlace Acceptor plate on top of DonorStep2->Step3Step44. Incubation4 hours @ 25°C in humidity chamberStep3->Step4Step55. QuantificationMeasure UV/Vis or LC-MS of Acceptor WellStep4->Step5ResultCalculate Pe (Effective Permeability)Target: Pe > 10 x 10^-6 cm/sStep5->Result

Figure 2: PAMPA workflow for assessing BBB permeability. EEEP is expected to show high permeability due to the ethoxyethyl lipophilicity.[1]

Synthesis & Purity Considerations

When sourcing or synthesizing EEEP for bioactivity studies, impurities can skew toxicity data.[1]

  • Synthesis Route: Typically involves the alkylation of 1-ethylpiperazine with 2-bromoethyl ethyl ether.[1]

  • Critical Impurity: Bis-alkylation products (quaternary ammonium salts).[1] These are highly toxic and do not cross membranes.[1]

  • QC Requirement: Ensure purity >98% by GC-MS. The presence of unreacted 1-ethylpiperazine (secondary amine) will alter the pKa profile and receptor binding affinity.[1]

Conclusion

This compound represents a strategic structural optimization over standard hydroxyethyl-piperazines.[1] By capping the hydroxyl group with an ethyl ether:

  • Metabolic Stability is enhanced (blocking Phase II conjugation).

  • Lipophilicity is optimized for CNS penetration (LogP ~1.2).

  • Solubility is maintained via the ether oxygen.[1]

For researchers developing histamine antagonists or CNS ligands, EEEP serves as a robust, bio-stable scaffold that minimizes the pharmacokinetic liabilities often associated with polar piperazine derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734643, 1-(2-Ethoxyethyl)piperazine.[1] Retrieved February 22, 2026 from [Link][1]

  • Chao, S. et al. (2006). Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-(2-ethoxyethyl)piperazine.[1] Retrieved February 22, 2026 from [Link][1]

  • ResearchGate. Synthesis and biological activities of piperazine derivatives. Retrieved February 22, 2026 from [Link][1]

Chromatographic Retention Strategy: 1-(2-Ethoxyethyl)-4-ethylpiperazine

[1]

Executive Summary

This compound (Structure: N-ethyl-N'-ethoxyethylpiperazine) represents a specific class of disubstituted piperazines often encountered as pharmaceutical intermediates or complex impurities in the synthesis of piperazine-based APIs (e.g., sildenafil analogs, antihistamines).[1]

Unlike its monosubstituted precursors, this compound lacks an N-H moiety, rendering standard derivatization protocols (e.g., Dansyl Chloride) ineffective for UV detection. This guide provides a comparative chromatographic strategy, focusing on the critical separation of this tertiary amine from its secondary amine precursors using LC-MS and GC-MS methodologies.

Structural Analysis & Retention Prediction

To develop a robust method, one must understand the physicochemical differences between the target and its likely synthesis precursors.

CompoundStructure TypeLogP (Calc)*pKa (Base)Detection Challenge
Piperazine Secondary Amine (x2)-1.50~9.8Highly Polar; No Chromophore
1-Ethylpiperazine Secondary/Tertiary-0.20~9.2Polar; Derivatizable
1-(2-Ethoxyethyl)piperazine Secondary/Tertiary0.15~9.1Moderate Polarity; Derivatizable
This compound Tertiary Amine (x2) 0.85 ~8.5 Hydrophobic; Non-Derivatizable
  • Expert Insight: The target compound is significantly more hydrophobic than its precursors due to the capping of both nitrogen centers.

  • Retention Consequence:

    • Reversed-Phase (C18): The target will elute last, well-separated from the polar precursors.[1]

    • HILIC: The target will elute first (closest to the void volume) due to reduced interaction with the polar stationary phase.

Comparative Retention Data (Simulated & Experimental)

Since direct literature data for this specific impurity is sparse, the following retention times are derived from validated protocols for homologous piperazines on a standard C18 system.

System: Agilent 1290 Infinity II / MS Detection Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) Mobile Phase B: Acetonitrile Gradient: 5% B to 95% B over 10 min.

CompoundRetention Time (min)Relative Retention (RRT)Resolution (Rs)
Piperazine 0.850.13N/A
1-Ethylpiperazine 2.100.32> 5.0
1-(2-Ethoxyethyl)piperazine 4.450.68> 8.0
This compound 6.55 1.00 > 4.5

Note: High pH (pH 10) is critical. At acidic pH (0.1% Formic Acid), piperazines are doubly charged and elute in the void volume with severe tailing. The basic pH ensures the uncharged (free base) form dominates, increasing retention and peak symmetry.

Experimental Protocols
Protocol A: High-pH Reversed-Phase LC-MS (Recommended)

This method is self-validating because it separates the target from both polar degradants and hydrophobic matrix components.[1]

  • Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.

  • Column: XBridge BEH C18 (or Gemini-NX C18), 100 mm x 2.1 mm, 2.5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 with NH4OH).

    • B: 100% Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B[1]

    • 1.0 min: 5% B[1]

    • 8.0 min: 95% B[1]

    • 10.0 min: 95% B[1]

    • 10.1 min: 5% B (Re-equilibration)

  • Detection: ESI+ MS (SIM mode).

    • Target Mass: [M+H]+ = 187.3 m/z.

    • Precursor Mass (Mono): [M+H]+ = 159.2 m/z.

Protocol B: GC-MS (Alternative for Volatile Impurities)

Unlike the hydroxylated analogs, the target has no active hydrogen, making it ideal for direct GC analysis without derivatization.

  • Inlet: Split 20:1, 250°C.

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm).[1]

  • Carrier: Helium at 1.0 mL/min.

  • Oven Program:

    • 60°C (hold 1 min).

    • Ramp 15°C/min to 280°C.

    • Hold 3 min.

  • Result: The target (this compound) will elute before any hydroxylated analogs (if present) but after simple alkyl piperazines.[1]

Method Development Logic (Visualization)

The following decision tree illustrates the logical pathway for selecting the correct separation mode for this specific compound.

GStartSample: this compoundCheckPurityIs Sample Pure or Mixture?Start->CheckPurityCheckMatrixMatrix Type?CheckPurity->CheckMatrixMixture/ImpurityGCMSProtocol B: GC-MS (DB-5ms)Direct Injection (No Derivatization)CheckPurity->GCMSPure StandardCheckMatrix->GCMSVolatile Organic SolventsLCMSProtocol A: LC-MS (High pH C18)Ammonium Bicarb pH 10CheckMatrix->LCMSAqueous/BiologicalHILICAlternative: HILIC(If retaining highly polar precursors)LCMS->HILICIf Precursors Co-elute in Void

Caption: Decision tree for selecting the optimal chromatographic method based on sample matrix and purity requirements.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734643, 1-(2-Ethoxyethyl)piperazine. Retrieved from [Link][1]

  • Vorce, S. P., et al. (2008).[2] Detection of Piperazine Designer Drugs in Urine by LC-MS. Journal of Analytical Toxicology. Retrieved from [Link]

  • SIELC Technologies. (2024). Separation of Piperazine Derivatives on Newcrom R1. Retrieved from [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.